Established High-Yield Synthesis as a Key Intermediate in a Patented Route
The compound is explicitly documented as a key advanced intermediate in the synthesis of quinoline bradykinin antagonists (US6169095B1). The patent specifies its preparation from 3-nitrobenzoyl chloride and 3-aminomethylpyridine, followed by quantitative N-methylation to yield the next intermediate. This established role provides a clear, commercially validated application that is not shared by its close analogs like the unsubstituted N-(pyridin-3-ylmethyl)benzamide or the 4-nitro isomer [1].
| Evidence Dimension | Role in a Patented Synthetic Pathway |
|---|---|
| Target Compound Data | Key intermediate in the synthesis of quinoline bradykinin antagonists (US6169095B1). |
| Comparator Or Baseline | N-(pyridin-3-ylmethyl)benzamide (unsubstituted) and 4-nitro-N-(pyridin-3-ylmethyl)benzamide are not described as intermediates in this specific patent. |
| Quantified Difference | The synthetic route in the patent is structurally specific to the 3-nitro, pyridin-3-yl configuration. |
| Conditions | Patent US6169095B1, experimental section. |
Why This Matters
Procurement for this specific synthesis necessitates the exact compound; any deviation invalidates the established process.
- [1] Matsuo, M., et al. (2001). US Patent US6169095B1: Bradykinin antagonist quinolines. View Source
